molecular formula C11H9N5 B14397266 N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine CAS No. 88002-37-3

N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine

Cat. No.: B14397266
CAS No.: 88002-37-3
M. Wt: 211.22 g/mol
InChI Key: LJULDFZUUYVXHV-UHFFFAOYSA-N
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Description

N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine is a heterocyclic compound that combines the structural features of pyridazine and benzimidazole. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridazine and benzimidazole rings endows it with unique physicochemical properties, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine typically involves the condensation of a pyridazine derivative with a benzimidazole precursor. One common method is the reaction of 3-chloropyridazine with 2-aminobenzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine.

    Benzimidazole Derivatives: Compounds such as benzimidazole-based antifungal agents and proton pump inhibitors are structurally related.

Uniqueness

This compound is unique due to the combination of pyridazine and benzimidazole rings, which imparts distinct physicochemical properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications.

Properties

CAS No.

88002-37-3

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

N-pyridazin-3-yl-1H-benzimidazol-2-amine

InChI

InChI=1S/C11H9N5/c1-2-5-9-8(4-1)13-11(14-9)15-10-6-3-7-12-16-10/h1-7H,(H2,13,14,15,16)

InChI Key

LJULDFZUUYVXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=NN=CC=C3

Origin of Product

United States

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